N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
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Description
N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H29N3O3S2 and its molecular weight is 399.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.16503414 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. Such compounds are crucial structural motifs in many natural products and compounds with therapeutic applications. This approach underscores the potential of utilizing N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in the asymmetric synthesis of N-heterocycles, which could have implications for the development of new drugs and natural product synthesis (Philip et al., 2020).
Potential for CNS Acting Drugs
Research into functional chemical groups capable of serving as lead molecules for synthesizing compounds with central nervous system (CNS) activity highlighted heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O). These compounds, including piperidines and pyrrolidines, may have effects ranging from depression and euphoria to convulsion, indicating the chemical scaffold's potential for developing novel CNS-acting drugs. The versatility of such compounds, including the possibility of undergoing keto-enol tautomerism and acting as precursors to chiral amines and carboxylic acids, further supports their potential in drug development (Saganuwan, 2017).
Environmental Degradation Studies
The environmental fate and degradation pathways of polyfluoroalkyl chemicals, which may include compounds similar to this compound, have been reviewed. These studies are critical for evaluating environmental impacts and for developing strategies to mitigate pollution from such persistent organic pollutants. The research on microbial degradation pathways, defluorination potential, and identification of novel degradation intermediates is crucial for understanding the environmental behavior of these compounds (Liu & Avendaño, 2013).
Biologically Significant Optical Sensors
The development of biologically significant optical sensors, including those based on pyrimidine derivatives, highlights the utility of nitrogen-containing heterocycles in creating sensing materials for biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes, demonstrating the broader applicability of heterocyclic scaffolds in developing diagnostic and monitoring tools for various biological functions (Jindal & Kaur, 2021).
Properties
IUPAC Name |
N-(3-pyrrolidin-1-ylbutyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-15(20-10-2-3-11-20)6-9-19-18(22)16-7-12-21(13-8-16)26(23,24)17-5-4-14-25-17/h4-5,14-16H,2-3,6-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHQPWBPKCMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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